N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine

Physicochemical profiling Drug-likeness CYP450 liability

Researchers needing a distinct N1-n-propyl, C5-methyl thienyl-pyrazole for CB1 antagonist SAR studies often face limited commercial availability. This compound resolves that gap. - Unique N1 linear alkyl substitution not found in published Srivastava (2009) or Tai (2008) series, enabling unexplored SAR probing. - Calculated tPSA ~31 Ų, well below the CNS drug-like threshold, prioritizes it for blood-brain barrier permeability studies. - Sourced with ≥95% purity, available in 1G and 5G quantities for immediate radioligand displacement or kinase panel screening.

Molecular Formula C12H17ClFN3S
Molecular Weight 289.80 g/mol
Cat. No. B12226177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine
Molecular FormulaC12H17ClFN3S
Molecular Weight289.80 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=N1)NCC2=CC=C(S2)F)C.Cl
InChIInChI=1S/C12H16FN3S.ClH/c1-3-6-16-9(2)7-12(15-16)14-8-10-4-5-11(13)17-10;/h4-5,7H,3,6,8H2,1-2H3,(H,14,15);1H
InChIKeyYNBDKGOKSRGYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-thienyl Pyrazol-3-amine: Structure & Procurement


N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine (molecular formula C₁₂H₁₆FN₃S, MW 253.34 g/mol) is a heterocyclic small molecule comprising a 1-propyl-5-methyl-1H-pyrazol-3-amine core N-alkylated with a 5-fluoro-2-thienylmethyl side chain . The 5-fluoro-2-thienylmethyl moiety is a recognized bioisosteric replacement for the 5-aryl substituent found in canonical 1,5-diarylpyrazole CB1 cannabinoid receptor antagonists such as rimonabant (SR141716A), positioning this compound within a pharmacologically validated scaffold class [1]. The compound is currently catalogued as a research chemical by multiple suppliers (e.g., ChemicalBook lists purity ≥95%, available in 1G and 5G quantities) and its precursor building block, 5-methyl-1-propyl-1H-pyrazol-3-amine (CAS 943107-35-5), is stocked by Sigma-Aldrich as an AldrichCPR product .

Why 5-Fluoro-thienyl Pyrazol-3-amine Resists Substitution


Within the thienyl-pyrazole chemotype, even minor alterations at the pyrazole N1 position produce substantial shifts in both physicochemical properties and biological target engagement profiles. Published structure–activity relationship (SAR) studies on 5-thienyl pyrazole CB1 antagonists demonstrate that the N1 substituent governs not only cannabinoid receptor binding affinity but also critical drug-like properties including lipophilicity (cLogP), topological polar surface area (tPSA), and CYP450 time-dependent inhibition (TDI) liability [1]. In the Srivastava et al. (2009) series of thienyl-substituted pyrazole carboxamides, changing the N1 substituent altered in vivo antiobesity efficacy and even introduced an emergent hair-growth stimulator phenotype in a compound-specific manner [2]. Consequently, swapping N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1-propyl-1H-pyrazol-3-amine for its N1-ethyl analog (CAS 1856036-81-1), N1-isopropyl analog, or N1-cyclopropylmethyl analog (CAS 1856033-06-1) without experimental validation risks introducing uncharacterized shifts in target potency, selectivity, metabolic stability, and off-target profile—any one of which can compromise the reproducibility of a biological screening campaign or SAR study.

Differentiation Evidence for 5-Fluoro-thienyl Pyrazol-3-amine


N1 n-Propyl vs. Ethyl: cLogP Differentiation

The N1 n-propyl substituent of the target compound confers a measurably higher calculated logP compared to its closest N1-ethyl analog (1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-3-amine, CAS 1856036-81-1). Based on the established SAR showing that each additional methylene unit on the pyrazole N1 substituent increases cLogP by approximately 0.3–0.5 log units in related pyrazole series [1], the target compound's cLogP is estimated at ~3.2 versus ~2.8 for the N1-ethyl analog. This difference is relevant because published CYP3A TDI data for substituted pyrazoles demonstrate that cLogP values exceeding 3.0 correlate with increased risk of time-dependent CYP3A inhibition (%AUC shift ≥ 20%) [1].

Physicochemical profiling Drug-likeness CYP450 liability

5-Fluoro vs. 5-Chloro Thienyl: Metabolic Stability

The 5-fluoro substitution on the thiophene ring of the target compound represents a deliberate medicinal chemistry design choice distinct from the 5-chloro-thienyl analogs dominating the Srivastava et al. (2009) CB1 antagonist series [1]. Fluorine at the thiophene 5-position increases the C–F bond dissociation energy (~130 kcal/mol) relative to C–Cl (~95 kcal/mol), predicting enhanced oxidative metabolic stability at this position. In the broader pyrazole SAR literature, fluorinated thienyl derivatives have been reported to exhibit IC₅₀ values of 0.3–334 nM at CB1 receptors depending on the full substitution pattern, with the fluorine atom contributing to improved binding through both electronic effects and hydrogen-bond-accepting capacity with backbone NH groups in the receptor binding pocket [2]. The 5-fluoro-thienyl motif is also distinct from the 5-alkynyl-thienyl motif used in the Tai et al. (2008) series, where the alkynyl extension was required to achieve sub-nanomolar CB1 Ki values [2].

Fluorine medicinal chemistry Metabolic stability CB1 antagonist

Pyrazol-3-amine vs. Carboxamide: CNS MPO Profile

The target compound features a pyrazol-3-amine secondary amine linker (pKa ~5–6 for protonated form) connecting the pyrazole core to the 5-fluoro-2-thienylmethyl group, which differs fundamentally from the pyrazole-3-carboxamide motif present in rimonabant and the majority of published thienyl-pyrazole CB1 antagonists [1]. The secondary amine increases the hydrogen-bond donor count (HBD = 1 for the amine NH) compared to the carboxamide series (HBD = 1 from amide NH), but reduces topological polar surface area (estimated tPSA ≈ 31 Ų for the target compound vs. ~76–115 Ų for pyrazole-3-carboxamides [2]). Under the CNS Multiparameter Optimization (MPO) framework, tPSA < 70 Ų is a key desirability criterion for brain penetration, suggesting the target compound occupies a different CNS MPO property space than the carboxamide congeners.

CNS drug design Hydrogen bonding Scaffold hopping

N1 n-Propyl vs. Isopropyl: Steric & Conformational Effects

The linear n-propyl chain at N1 of the target compound presents a distinct conformational profile compared to the branched isopropyl analog (N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine). In published SAR of pyrazole CB1 antagonists, the N1 substituent occupies a hydrophobic pocket where branching at the α-carbon (isopropyl) restricts rotational freedom and alters the vector of the alkyl chain relative to the pyrazole ring plane versus the more flexible n-propyl chain [1]. This conformational difference was shown to modulate CB1 binding affinity by factors of 2- to 10-fold in related pyrazole series, and similar N1 linear-vs-branched SAR has been documented in p38α MAP kinase pyrazole inhibitors where n-propyl and isopropyl analogs exhibited IC₅₀ differences of >5-fold against the isolated enzyme [2].

Conformational analysis Steric effects Receptor fit

Antioxidant Potential: DPPH Scavenging Benchmark

Thienyl-pyrazole derivatives have demonstrated quantifiable antioxidant activity in standardized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. In a 2021 study by Hanachi et al., structurally related thienyl-pyrazoles exhibited DPPH IC₅₀ values ranging from 0.245 μM to >100 μM depending on substitution pattern, with the most potent analogs (5g: IC₅₀ = 0.245 ± 0.01 μM; 5h: IC₅₀ = 0.284 ± 0.02 μM) outperforming the ascorbic acid positive control (IC₅₀ = 0.483 ± 0.01 μM) by approximately 2-fold [1]. While the target compound has not been directly assayed in this system, the 5-fluoro electron-withdrawing substituent on the thiophene is expected to modulate the HOMO–LUMO gap and radical stabilization energy in a manner distinct from the unsubstituted thiophene or methoxy-substituted phenyl analogs tested in the published series. Procurement of the target compound alongside the benchmarked analogs 5g and 5h would enable direct head-to-head antioxidant SAR expansion.

Antioxidant screening DPPH assay Radical scavenging

Purity & Procurement Readiness vs. Analogs

The target compound is commercially available with a declared purity of ≥95% in catalog quantities of 1G and 5G from established chemical suppliers . Its immediate precursor, 5-methyl-1-propyl-1H-pyrazol-3-amine (CAS 943107-35-5), is stocked as a Sigma-Aldrich AldrichCPR product at 1G scale with pricing in the $400 range . In contrast, the closest N1-cyclopropylmethyl analog (CAS 1856033-06-1) is listed at 95% purity from a single sourcing channel , and the N1-isopropyl-5-methyl analog appears primarily from non-preferred vendor listings. This multi-supplier availability at defined purity for the target compound reduces single-source procurement risk and enables reproducible SAR expansion using a common synthetic intermediate.

Chemical procurement Purity specification Catalog availability

Application Scenarios for 5-Fluoro-thienyl Pyrazol-3-amine


CB1 Receptor Antagonist Screening

The target compound is structurally positioned for use as a screening candidate in CB1 receptor antagonist discovery programs. Its 5-fluoro-2-thienylmethyl motif is a validated bioisosteric replacement for the 5-aryl substituent of rimonabant, and published SAR (Tai et al., 2008) demonstrates that thienyl-pyrazoles with appropriate N1 and C5 substitution achieve potent CB1 antagonism with good CB1/CB2 selectivity [1]. The target compound's n-propyl N1 substituent and 5-methyl C5 substitution provide a distinct combination not represented in the published Srivastava (2009) or Tai (2008) series, offering an opportunity to probe N1 linear alkyl SAR in a region where even single-methylene differences alter biological outcomes [2]. Procurement for radioligand displacement assays (using ³H-CP-55940 or ³H-SR141716A) with recombinant human CB1 and CB2 receptors is the recommended primary screening path.

CNS Penetration Lead Identification

The calculated tPSA of approximately 31 Ų for the pyrazol-3-amine scaffold places the target compound well within the CNS drug-like space (tPSA < 70 Ų criterion) and significantly below the tPSA values (76–115 Ų) reported for carboxamide-based thienyl-pyrazoles [3]. This property profile supports its prioritization for CNS target engagement studies where passive blood–brain barrier permeability is required. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and MDCK-MDR1 monolayer transport assays can be employed to experimentally validate the predicted CNS permeability advantage over pyrazole-3-carboxamide comparators.

Antioxidant Lead Discovery: DPPH & Hydroxyl Radical Assays

The demonstrated antioxidant activity of structurally related thienyl-pyrazoles in standardized DPPH (IC₅₀ as low as 0.245 μM, outperforming ascorbic acid at 0.483 μM) and hydroxyl radical scavenging assays [4] provides a validated screening framework for the target compound. The 5-fluoro substituent on the thiophene ring is expected to modulate radical stabilization through its electron-withdrawing inductive effect (−I), potentially shifting antioxidant potency relative to the published unsubstituted and chloro-substituted analogs. Procurement for DPPH, ABTS, and hydroxyl radical scavenging assays with ascorbic acid and BHA as internal controls is recommended.

Kinase Inhibition Profiling

The pyrazol-3-amine core is a recognized hinge-binding motif in kinase inhibitor design, with thieno[3,2-c]pyrazol-3-amine derivatives reported as potent GSK-3β inhibitors (IC₅₀ = 3.1 nM) [5] and pyrazol-3-amine compounds appearing in p38α MAP kinase inhibitor patents [6]. The target compound's 5-methyl and N1-n-propyl substitution pattern, combined with the 5-fluoro-thienylmethyl side chain, presents a kinase inhibitor-like pharmacophore distinct from the diarylpyrazole CB1 antagonist template. Broad-panel kinase profiling (e.g., Eurofins DiscoverX scanMAX or similar) against a diverse set of 50–100 kinases is recommended to identify potential kinase targets, with follow-up IC₅₀ determination on confirmed hits.

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